molecular formula C23H21N3O4 B2888809 5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 2247103-13-3

5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No. B2888809
CAS RN: 2247103-13-3
M. Wt: 403.438
InChI Key: VMTJFJOGQGUMGR-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon . The fluoren-9-ylmethoxycarbonyl (Fmoc) group is often used to protect hydroxy-groups in various synthetic pathways, offering compatibility with acid- and base-labile protecting groups.

Scientific Research Applications

Peptide Synthesis

The compound is used in the synthesis of peptides . The Fluoren-9-ylmethoxycarbonyl (Fmoc) group is a protective group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, which makes it useful in the stepwise construction of peptides .

Stability and Shelf-life

The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This stability is crucial for its storage and use in various research applications.

Coupling Agents

These compounds are useful as coupling agents in peptide synthesis . They facilitate the formation of peptide bonds, which are essential in creating peptides and proteins.

Solid-Phase Synthesis of Fluorogenic Substrates

The compound is used in the solid-phase synthesis of fluorogenic substrates . These substrates are used in enzyme assays, as they can be monitored continuously and utilized at reasonably low concentration ranges .

Peptidomimetics

The compound is used in the creation of peptidomimetics . Peptidomimetics are compounds that mimic the structure and function of peptides, and they are used in the development of new therapeutic agents .

Diazole-based Structures

The compound is part of a range of diazole- and benzodiazole-based structures curated by specialists in chemical science . These structures replace peptide bonds in peptidomimetics, aiming to optimize activity and pharmacokinetic properties .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-23(2)20-17(19(21(27)28)24-25-20)11-26(23)22(29)30-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10,18H,11-12H2,1-2H3,(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJFJOGQGUMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=NN2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid

CAS RN

2247103-13-3
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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